[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
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Overview
Description
Chlorempenthrin is a synthetic pyrethroid insecticide known for its effectiveness in pest control. It is chemically identified as (3Ξ,4Ξ)-4-methylhept-4-en-1-yn-3-yl (1Ξ,3Ξ)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate . This compound is widely used in agricultural and public health applications due to its potent insecticidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorempenthrin is synthesized through a multi-step process involving the reaction of 1-ethynyl-2-methyl-2-penten-1-yl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction typically requires the use of organic solvents such as acetone, ethanol, and benzene . The process involves esterification and cyclopropanation reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of chlorempenthrin involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and efficiency. The process is carried out in reactors with precise control over reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Chlorempenthrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichlorovinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chlorempenthrin has a wide range of applications in scientific research:
Mechanism of Action
Chlorempenthrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, causing prolonged depolarization and paralysis of the insect. This leads to the eventual death of the insect due to the inability to perform essential physiological functions .
Comparison with Similar Compounds
Chlorempenthrin is compared with other pyrethroid insecticides such as cypermethrin, permethrin, and deltamethrin. While all these compounds share a similar mode of action, chlorempenthrin is unique due to its specific chemical structure, which includes an alkyne group that allows it to participate in click chemistry reactions . This makes it particularly useful in research applications involving bioconjugation and molecular labeling.
List of Similar Compounds
- Cypermethrin
- Permethrin
- Deltamethrin
- Fenvalerate
Chlorempenthrin’s unique chemical properties and versatile applications make it a valuable compound in both scientific research and practical applications.
Properties
Molecular Formula |
C17H22Cl2O2 |
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Molecular Weight |
329.3 g/mol |
IUPAC Name |
[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H22Cl2O2/c1-6-8-11(3)9-12(7-2)21-16(20)15-13(10-14(18)19)17(15,4)5/h2,8,10,12-13,15H,6,9H2,1,3-5H3/b11-8+ |
InChI Key |
VIJNZIMSXBOJQK-DHZHZOJOSA-N |
Isomeric SMILES |
CC/C=C(\C)/CC(C#C)OC(=O)C1C(C1(C)C)C=C(Cl)Cl |
Canonical SMILES |
CCC=C(C)CC(C#C)OC(=O)C1C(C1(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
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